molecular formula C10H8ClN B2374319 8-Chloro-4-methylisoquinoline CAS No. 2120112-95-8

8-Chloro-4-methylisoquinoline

Cat. No. B2374319
M. Wt: 177.63
InChI Key: TWCUKERNERYEDZ-UHFFFAOYSA-N
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Description

8-Chloro-4-methylisoquinoline is a chemical compound with the CAS Number: 2120112-95-8 . It has a molecular weight of 177.63 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

The synthesis of isoquinoline analogs, including 8-Chloro-4-methylisoquinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this scaffold .


Molecular Structure Analysis

The InChI code for 8-Chloro-4-methylisoquinoline is 1S/C10H8ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

8-Chloro-4-methylisoquinoline is a powder at room temperature . It has a molecular weight of 177.63 .

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-chloro-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCUKERNERYEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-4-methylisoquinoline

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